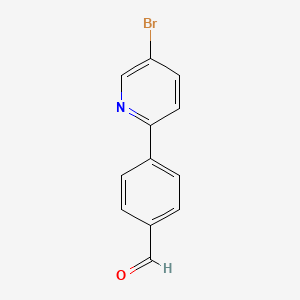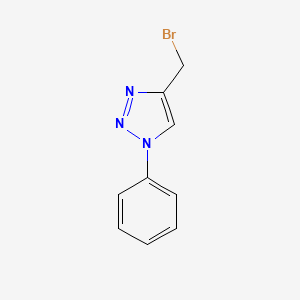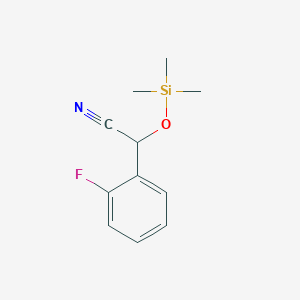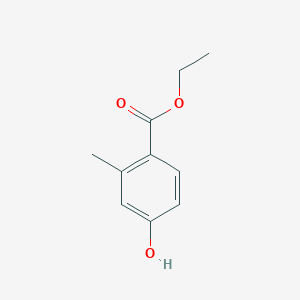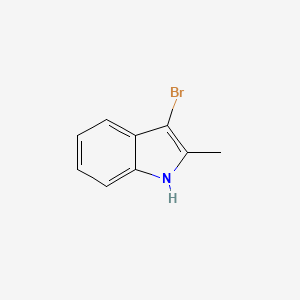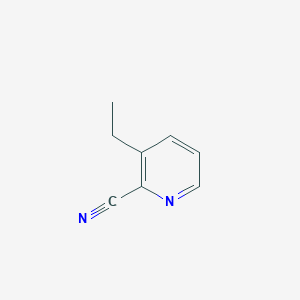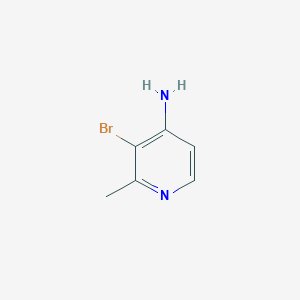
9H-Fluorene-9-methanamine
Descripción general
Descripción
9H-Fluorene-9-methanamine, also known as 1-(9H-Fluoren-9-yl)methanamine, is a chemical compound with the molecular formula C14H13N . It has a molecular weight of 195.26 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 9H-Fluorene-9-methanamine consists of a fluorene backbone with a methanamine functional group attached at the 9-position .Aplicaciones Científicas De Investigación
Organic Synthesis
9H-Fluorene-9-methanamine serves as a precursor in organic synthesis, particularly in the selective synthesis of both alkylated and alkenylated fluorenes. This is achieved using a single SNS ligand derived nickel complex, which works via an unsaturated intermediate and involves the borrowing hydrogen approach .
Aerobic Oxidation
This compound is used in the aerobic oxidation of 9H-fluorenes to efficiently synthesize 9-fluorenones under ambient conditions. This process yields fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .
Gas Chromatography
In analytical chemistry, 9H-Fluorene-9-methanamine can be utilized in gas chromatography as a standard for calibrating the system due to its defined gas phase thermochemistry data .
Catalysis
The kinetics and mechanism of 9H-fluorene oxidation catalyzed by manganese oxide octahedral molecular sieves have been studied, indicating its role in catalysis .
Charge Transfer Complexes
Research has been conducted on the formation of charge transfer complexes of 9H-fluorene derivatives with other organic compounds, which is significant in the study of molecular interactions and electronic properties .
Inhibition of Cellular Processes
Compounds related to 9H-Fluorene-9-methanamine, like Fluorene-9-bisphenol, have been studied for their ability to inhibit epithelial-mesenchymal transition of cancer cells, indicating potential applications in cancer research .
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
Mecanismo De Acción
Mode of Action
It is structurally similar to methenamine , which is known to be hydrolyzed to formaldehyde in acidic environments (pH<6) . Formaldehyde is highly bactericidal . It’s plausible that 9H-Fluorene-9-methanamine might have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential similarity to methenamine, it might interfere with bacterial growth by cross-linking their proteins and nucleic acids through the released formaldehyde . .
Result of Action
If it acts similarly to methenamine, it might exert bactericidal effects through the release of formaldehyde . .
Action Environment
The action of 9H-Fluorene-9-methanamine might be influenced by environmental factors such as pH, given the potential similarity to methenamine, which is active in acidic environments . Other factors like temperature, presence of other chemicals, and biological factors could also influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALOHNPWGVANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312446 | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-methanamine | |
CAS RN |
34577-90-7 | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b) influence its binding affinity for the D1 dopamine receptor?
A1: The research paper suggests that the binding activity of 2-aryldopamine analogs, including 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b), is correlated with the torsion angle of the biphenyl portion of their structures []. Compounds like 4b that exhibit good D1 dopamine receptor binding tend to have a more planar biphenyl system, meaning the two aromatic rings are closer to being on the same plane. Conversely, when the aromatic rings are orthogonal (perpendicular), the binding affinity for the D1 receptor decreases []. This suggests that a more planar conformation might be favorable for interaction with the D1 receptor binding site.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
